molecular formula C13H18O2 B1629699 5-(3,4-Dimethylphenyl)pentanoic acid CAS No. 35872-49-2

5-(3,4-Dimethylphenyl)pentanoic acid

Cat. No.: B1629699
CAS No.: 35872-49-2
M. Wt: 206.28 g/mol
InChI Key: NBIGLNVWUXLOKF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)pentanoic acid (CAS 35872-49-2) is a high-purity organic compound supplied for scientific research and development. With a molecular formula of C13H18O2 and a molecular weight of 206.29 g/mol, this chemical is characterized by its pentanoic acid chain linked to a 3,4-dimethylphenyl group . In the research landscape, compounds with this structural motif are of significant interest in medicinal chemistry and neuroscience, particularly in the study of neurodegenerative diseases. Current scientific literature highlights the critical role of neuroinflammation and microbial involvement in the pathogenesis of complex disorders like Alzheimer's disease (AD) . Research indicates that various bacterial and viral agents can induce glial inflammatory responses and have been shown to facilitate amyloid plaque formation and increase levels of hyperphosphorylated tau protein in model systems . While the specific mechanism of action for this compound is an area of active investigation, its structural features make it a valuable scaffold for developing pharmacological tools to probe these intricate inflammatory and proteostatic pathways in the brain. Researchers utilize this compound strictly for in vitro studies under controlled laboratory conditions. It is supplied with a minimum purity of 95% and must be handled by qualified personnel familiar with laboratory safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-7-8-12(9-11(10)2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIGLNVWUXLOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640548
Record name 5-(3,4-Dimethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35872-49-2
Record name 5-(3,4-Dimethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 3,4 Dimethylphenyl Pentanoic Acid

Established Synthetic Pathways to 5-(3,4-Dimethylphenyl)pentanoic Acid

The primary and most well-documented method for synthesizing this compound involves a two-step process starting from common aromatic precursors. This classical approach is valued for its reliability and scalability.

A common and effective route to prepare this compound is through the formation and subsequent reduction of a keto-acid intermediate, specifically 5-(3,4-dimethylphenyl)-5-oxopentanoic acid.

The initial step in this synthetic sequence is a Friedel-Crafts acylation reaction. annamalaiuniversity.ac.inyoutube.com This electrophilic aromatic substitution involves the reaction of an aromatic precursor, such as o-xylene (B151617), with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). youtube.comyoutube.com The anhydride acts as the acylating agent, introducing the five-carbon chain to the aromatic ring.

During this reaction, the Lewis acid activates the glutaric anhydride, generating a highly electrophilic acylium ion. youtube.com The o-xylene then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the keto-acid, 5-(3,4-dimethylphenyl)-5-oxopentanoic acid. youtube.comyoutube.com

Table 1: Key Aspects of Electrophilic Acylation

Feature Description
Reaction Type Friedel-Crafts Acylation (Electrophilic Aromatic Substitution)
Aromatic Precursor o-Xylene
Acylating Agent Glutaric Anhydride
Catalyst Lewis Acid (e.g., AlCl₃)
Intermediate Acylium Ion

| Product | 5-(3,4-Dimethylphenyl)-5-oxopentanoic Acid |

The second step involves the reduction of the carbonyl group in the keto-acid intermediate to a methylene (B1212753) group. The Clemmensen reduction is a classical and highly effective method for this transformation, especially for aryl-alkyl ketones like those produced from Friedel-Crafts acylations. annamalaiuniversity.ac.inwikipedia.org This reaction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.orgslideshare.net

The substrate must be stable under the strongly acidic conditions of the Clemmensen reduction. wikipedia.orgslideshare.net The reaction proceeds via a complex mechanism on the surface of the zinc, ultimately converting the ketone to an alkane and yielding the final product, this compound. annamalaiuniversity.ac.in This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction represents a standard strategy for the primary alkylation of aromatic compounds. wikipedia.org

While the Friedel-Crafts acylation followed by Clemmensen reduction is a robust method, alternative procedures exist, particularly for the reduction step, which can be significant if the starting material is sensitive to strong acids. The academic implication of these alternatives lies in their broader substrate scope and milder reaction conditions.

One notable alternative is the Wolff-Kishner reduction . This reaction also converts a carbonyl group to a methylene group but operates under strongly basic conditions, using hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. annamalaiuniversity.ac.inuwindsor.ca It is complementary to the Clemmensen reduction and is the method of choice for substrates that are acid-labile. slideshare.net

Another alternative is the thioacetal route , which is a two-step process involving milder conditions. First, the ketone is converted to a thioacetal (or 1,3-dithiane) using a thiol in the presence of a Lewis acid. uwindsor.ca The resulting thioacetal is then reduced to the alkane via hydrogenolysis, often using Raney nickel as a catalyst. wikipedia.orguwindsor.ca This method is compatible with a wide range of functional groups that might not survive the harsh conditions of the Clemmensen or Wolff-Kishner reductions. uwindsor.ca

Table 2: Comparison of Reduction Methods for Keto-Acids

Method Reagents Conditions Advantages Disadvantages
Clemmensen Reduction Zn(Hg), conc. HCl Strongly Acidic Effective for aryl-alkyl ketones annamalaiuniversity.ac.inwikipedia.org Substrate must be acid-stable wikipedia.org
Wolff-Kishner Reduction H₂NNH₂, KOH, high temp. Strongly Basic Suitable for acid-sensitive substrates slideshare.net High temperatures required, incompatible with base-sensitive groups

| Thioacetal Route | 1. HS(CH₂)₂SH, Lewis Acid2. Raney Ni, H₂ | Mild | Compatible with many functional groups uwindsor.ca | Two-step process |

Synthesis via 5-(3,4-Dimethylphenyl)-5-oxopentanoic Acid Intermediate

Derivatization Strategies and Functional Group Interconversions of the Pentanoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical transformations. Esterification and amidation are two of the most common derivatization strategies employed.

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. This transformation is typically catalyzed by an acid, such as sulfuric acid, or by using coupling agents. A variety of alcohols can be used, leading to a wide range of ester derivatives. medcraveonline.com For instance, the esterification of pentanoic acid with methanol (B129727) can be efficiently catalyzed by a solid acid catalyst like Amberlyst 15. researchgate.netcore.ac.uk The use of an excess of the alcohol can drive the reaction equilibrium towards the formation of the ester. core.ac.uk

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction generally requires the activation of the carboxylic acid, as it does not react readily with amines. Common methods involve the use of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. researchgate.netmdpi.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond. researchgate.netmdpi.com This method allows for the synthesis of a diverse array of amides from both aliphatic and aromatic amines under mild conditions. researchgate.net

Table 3: Common Derivatization Reactions

Reaction Reactant Reagents/Catalyst Product
Esterification Alcohol Acid catalyst (e.g., H₂SO₄) or coupling agent Ester

| Amidation | Amine | Coupling agent (e.g., DCC) | Amide |

Reduction to Corresponding Alcohols

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this conversion to 5-(3,4-dimethylphenyl)pentan-1-ol can be effectively achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. masterorganicchemistry.com The reaction with this compound proceeds in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The mechanism involves several steps:

Deprotonation: LiAlH₄ is a strong base and first deprotonates the carboxylic acid to form a lithium carboxylate salt. libretexts.orglibretexts.org

Nucleophilic Attack: A hydride ion (H⁻) from another LiAlH₄ molecule attacks the electrophilic carbonyl carbon of the carboxylate. orgosolver.com

Intermediate Formation: This leads to a tetrahedral intermediate which then collapses to form an aldehyde. chemguide.co.uklibretexts.org

Final Reduction: The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. libretexts.orglibretexts.org

Workup: An acidic workup (e.g., with dilute H₂SO₄) is required in a separate step to protonate the alkoxide and yield the final primary alcohol, 5-(3,4-dimethylphenyl)pentan-1-ol. chemguide.co.uk

It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

Table 1: Reagents for Reduction of Carboxylic Acids
ReagentFormulaSolventEfficacyNotes
Lithium Aluminum HydrideLiAlH₄Diethyl Ether, THFHighPowerful but non-selective; requires anhydrous conditions and a final acidic workup. masterorganicchemistry.comchemguide.co.uk
Sodium BorohydrideNaBH₄Protic SolventsIneffectiveNot strong enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

Formation of Acid Halides and Anhydrides

Acid Halides: The conversion of this compound to its corresponding acid chloride, 5-(3,4-dimethylphenyl)pentanoyl chloride, is a crucial step for activating the carboxyl group for further reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org The chloride ion generated then acts as a nucleophile, attacking the carbonyl carbon to yield the acid chloride, with sulfur dioxide and hydrogen chloride as byproducts. masterorganicchemistry.com

Acid Anhydrides: Carboxylic acid anhydrides can be synthesized from carboxylic acids. One common method involves the reaction of an acid chloride with a carboxylate salt. masterorganicchemistry.com For instance, 5-(3,4-dimethylphenyl)pentanoyl chloride could react with the sodium salt of another carboxylic acid to form a mixed anhydride. Symmetrical anhydrides can be prepared through dehydration reactions, sometimes using strong dehydrating agents or by reacting an acid chloride with a carboxylate of the same acid. nih.govgoogle.com A modern approach involves using triphenylphosphine (B44618) oxide and oxalyl chloride to catalyze the formation of anhydrides from carboxylic acids under mild conditions. nih.gov

Nucleophilic Acyl Substitution Mechanisms

The reactions described above are classic examples of nucleophilic acyl substitution. This class of reactions is characteristic of carboxylic acid derivatives and follows a general two-step mechanism: addition-elimination. masterorganicchemistry.com

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged, sp³-hybridized tetrahedral intermediate. oregonstate.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. oregonstate.edu It collapses by reforming the carbon-oxygen double bond, which simultaneously expels the leaving group. libretexts.orgkhanacademy.org The net result is the substitution of the original leaving group (e.g., -OH, -Cl, -OOCR) with the incoming nucleophile. libretexts.org

The reactivity of the carboxylic acid derivative is largely dependent on the nature of the leaving group; better leaving groups lead to more reactive compounds. Acid halides are highly reactive due to the stability of the halide anion as a leaving group. oregonstate.edu

Table 2: General Reactivity of Carboxylic Acid Derivatives
DerivativeGeneral FormulaLeaving GroupReactivity
Acid ChlorideR-COClCl⁻Highest
Acid AnhydrideR-CO-O-CO-R'R'COO⁻High
EsterR-COOR'R'O⁻Moderate
Carboxylic AcidR-COOHHO⁻Moderate
AmideR-CONH₂H₂N⁻Lowest

Samarium(II)-Mediated Electron Transfer Reductions

A more specialized method for reduction involves samarium(II) iodide (SmI₂), a powerful single-electron transfer (SET) agent. wikipedia.org For a long time, it was believed that carboxylic acid derivatives were resistant to reduction by SmI₂. However, recent studies have overturned this, showing that SmI₂ in the presence of certain additives can effectively reduce carboxylic acids. chem-station.com

The combination of SmI₂ with water and an amine (like triethylamine, Et₃N) creates a highly potent reducing system. chem-station.comnih.gov The mechanism is distinct from hydride-based reductions and is thought to proceed as follows:

Electron Transfer: SmI₂ donates a single electron to the carboxylate, which is formed in the presence of the amine base. youtube.com

Radical Intermediate: This forms a carbon-centered radical. youtube.com

Second Electron Transfer: This radical is then reduced by a second equivalent of SmI₂ to form a dianion. youtube.com

Protonation: Subsequent protonation steps, facilitated by the presence of water, lead to an aldehyde intermediate, which is further reduced to the primary alcohol. youtube.com

This method is notable for its ability to proceed under protic conditions (in the presence of water) and its high chemoselectivity, sometimes succeeding where strong hydride reagents like LiAlH₄ give low yields. chem-station.comyoutube.com The reactivity of the SmI₂ system can be fine-tuned by additives, which affect its reduction potential. chem-station.comnih.gov

Exploration of Chemical Reactivity and Stability

The inherent chemical properties of this compound, such as its acidity and resistance to oxidation, are critical to understanding its behavior and potential applications.

Acid-Base Equilibria and Conjugate Base Formation

Like all carboxylic acids, this compound is a weak acid that can donate a proton from its hydroxyl group when dissolved in a base or a protic solvent like water. This establishes an equilibrium between the undissociated acid and its conjugate base, the 5-(3,4-dimethylphenyl)pentanoate ion.

The equilibrium can be described as: C₁₃H₁₈O₂ (aq) + H₂O (l) ⇌ C₁₃H₁₇O₂⁻ (aq) + H₃O⁺ (aq)

Oxidation Kinetics of Pentanoic Acid Analogues

Carboxylic acids are generally resistant to further oxidation under mild conditions because the carboxyl carbon is already in a high oxidation state. libretexts.org However, under more forceful conditions, such as high temperatures, oxidation can occur.

Studies on the oxidation kinetics of pentanoic acid have been conducted in jet-stirred reactors at temperatures ranging from 800 to 1100 K. researchgate.net These experiments show that at high temperatures, the molecule degrades into a wide range of smaller products, including CO, CO₂, and various C₁-C₅ species. researchgate.net For aryl-alkyl carboxylic acids, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the oxidative cleavage of the alkyl chain at the benzylic position (the carbon atom attached to the aromatic ring), ultimately forming a benzoic acid derivative. libretexts.org However, the pentanoic acid chain in this compound lacks a benzylic hydrogen at the ideal position for such cleavage to directly yield a simple benzoic acid, suggesting a degree of stability. Metal-free oxidation methods using reagents like Oxone in trifluoroacetic acid have also been developed for the oxidation of aryl alkyl ketones to carboxylic acids, indicating that the C-C bond can be cleaved under specific oxidative conditions. organic-chemistry.orgorganic-chemistry.org

Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 3,4 Dimethylphenyl Pentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 5-(3,4-Dimethylphenyl)pentanoic acid, the ¹H-NMR spectrum is predicted to exhibit several distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton.

The protons on the aromatic ring are expected to appear in the downfield region, typically between δ 6.8 and 7.2 ppm. The substitution pattern on the phenyl ring will influence the multiplicity of these signals. The benzylic protons (CH₂ adjacent to the aromatic ring) are anticipated to resonate around δ 2.5-2.8 ppm as a triplet, influenced by the neighboring methylene (B1212753) group. The subsequent methylene groups of the pentanoic acid chain will show signals in the δ 1.3-2.4 ppm range, with their multiplicities determined by adjacent protons. The two methyl groups attached to the aromatic ring would likely appear as singlets around δ 2.2-2.3 ppm. The acidic proton of the carboxylic acid group is highly deshielded and is expected to be a broad singlet far downfield, typically between δ 10-13 ppm. organicchemistrydata.orgyoutube.com

Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet 1H
Aromatic (Ar-H) 6.8 - 7.2 Multiplet 3H
Benzylic (-CH₂-Ar) 2.5 - 2.8 Triplet 2H
Methylene (-CH₂-COOH) 2.2 - 2.5 Triplet 2H
Methylene (-CH₂-) 1.5 - 1.8 Multiplet 4H
Aromatic Methyl (Ar-CH₃) 2.2 - 2.3 Singlet 6H

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of δ 170-185 ppm. libretexts.org The aromatic carbons will resonate between δ 125-150 ppm, with the carbons bearing the alkyl and methyl substituents showing distinct shifts. The carbons of the aliphatic side chain will appear in the upfield region, typically between δ 20-40 ppm. The two methyl carbons attached to the aromatic ring are expected to have chemical shifts in the range of δ 15-25 ppm. libretexts.orgoregonstate.edu

Predicted ¹³C-NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) 170 - 185
Aromatic (C -CH₃) 135 - 145
Aromatic (C -Alkyl) 138 - 148
Aromatic (C -H) 125 - 135
Benzylic (-C H₂-Ar) 30 - 40
Methylene (-C H₂-COOH) 30 - 40
Methylene (-C H₂-) 20 - 35
Aromatic Methyl (Ar-C H₃) 15 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₃H₁₈O₂), the molecular weight is approximately 206.28 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 206. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Fragmentation of the aliphatic chain is also expected, leading to a series of peaks separated by 14 mass units (CH₂). A significant fragmentation would be the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which would result in a stable benzylic cation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Predicted Fragment Ion Significance
206 [C₁₃H₁₈O₂]⁺ Molecular Ion (M⁺)
189 [M - OH]⁺ Loss of hydroxyl radical
161 [M - COOH]⁺ Loss of carboxyl radical
119 [C₉H₁₁]⁺ Benzylic cleavage
105 [C₈H₉]⁺ Further fragmentation of benzylic ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. nist.govnist.gov The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ range. nist.govnist.gov

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid) 2500 - 3300 Broad, Strong
C-H stretch (Aromatic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 2960 Medium to Strong
C=O stretch (Carboxylic acid) 1700 - 1725 Strong, Sharp
C=C stretch (Aromatic) 1450 - 1600 Medium to Weak
C-O stretch (Carboxylic acid) 1210 - 1320 Medium

Advanced Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like carboxylic acids. A reversed-phase HPLC (RP-HPLC) method would be suitable for the separation and quantification of this compound.

A typical RP-HPLC setup would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acid modifier like phosphoric acid or formic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure good resolution from potential impurities and a reasonable analysis time. Detection can be achieved using a UV detector, as the aromatic ring of the compound will absorb UV light, typically around 254 nm or 280 nm. nih.govnih.gov For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations. researchgate.net

Reversed-Phase Chromatography

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most common methods for the separation of aromatic carboxylic acids. nih.gov In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The retention of this compound is primarily governed by hydrophobic interactions between the dimethylphenyl and pentyl moieties of the molecule and the nonpolar stationary phase, typically an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica. nih.govsielc.com

The composition of the mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol, is critical for achieving optimal separation. aapco.org The retention of the analyte decreases as the proportion of the organic modifier increases. The pH of the mobile phase significantly influences the retention of this compound. biotage.com At a pH below its pKa (typically around 4-5 for carboxylic acids), the acid is in its neutral, protonated form, leading to increased hydrophobicity and stronger retention. biotage.com Conversely, at a pH above its pKa, it exists as the carboxylate anion, which is more polar and elutes earlier. Therefore, adding an acidifier like formic acid or acetic acid to the mobile phase is a common practice to ensure good peak shape and reproducible retention. biotage.com

Table 1: Typical RP-HPLC Conditions for Analysis of this compound

ParameterConditionPurpose
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for hydrophobic interactions.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes the compound based on polarity.
Acid Modifier 0.1% Formic Acid or Acetic AcidSuppresses ionization of the carboxylic acid group to ensure good peak shape and retention. biotage.com
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 25-40 °CControls viscosity and can influence selectivity.
Detection UV at ~220 nm or 254 nmThe aromatic ring allows for UV detection.
Ion Exclusion Chromatography

Ion Exclusion Chromatography (IEC) is a powerful technique for separating ionic compounds, such as carboxylic acids, from non-ionic or weakly ionized compounds. shimadzu.com For the analysis of this compound, this method relies on the principle of Donnan exclusion from a stationary phase resin that has fixed ionic groups. shimadzu.comnih.gov

Typically, a strongly acidic cation-exchange resin in the H+ form is used. nih.gov The mobile phase is a dilute strong acid, such as sulfuric acid. researchgate.net Highly ionized species are repelled by the charged functional groups on the resin surface and are thus excluded from the pores of the stationary phase, causing them to elute quickly. shimadzu.com Weak acids like this compound, which are only partially ionized in the acidic eluent, can penetrate the pores to varying degrees based on their pKa and size, leading to their separation. diduco.com This technique is particularly useful for separating a range of organic acids from complex matrices. thermofisher.com

Table 2: Illustrative Ion Exclusion Chromatography Parameters

ParameterConditionRationale
Column High-capacity cation-exchange resin (H+ form)Stationary phase with fixed sulfonate groups to facilitate ion exclusion. nih.gov
Mobile Phase Dilute Sulfuric Acid (e.g., 0.005 M)Creates an ionic environment to control the ionization of the analyte. researchgate.net
Flow Rate 0.5 - 0.8 mL/minOptimized for resolution and analysis time.
Column Temp. 30 - 60 °CAffects the pKa of the acid and the efficiency of the separation.
Detection UV or ConductivityUV detection is suitable due to the aromatic ring; conductivity detection is also common for ionic species. thermofisher.com
Ion Exchange Chromatography

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. libretexts.org To analyze this compound, which is an acid, anion-exchange chromatography is employed. In this mode, the stationary phase possesses fixed positive charges, and the analyte (in its anionic carboxylate form) reversibly binds to it. libretexts.org

The analysis requires the mobile phase pH to be above the pKa of the carboxylic acid to ensure it is deprotonated and carries a negative charge. A buffer with a pH between 5 and 9 is typically used. unc.edu Elution is achieved by either increasing the ionic strength of the mobile phase (by adding a salt like sodium chloride) or by changing the pH to neutralize the analyte. fredhutch.org The strength of the interaction depends on the charge density of the analyte and the properties of the ion-exchange resin (weak or strong anion exchanger). libretexts.org

Table 3: General Ion Exchange Chromatography Settings

ParameterConditionPurpose
Column Strong or Weak Anion Exchanger (e.g., Quaternary Ammonium)Provides a positively charged stationary phase to retain the anionic analyte. libretexts.org
Mobile Phase Aqueous Buffer (e.g., Phosphate or Tris)Maintains a pH above the analyte's pKa to ensure it is in its anionic form.
Elution Salt Gradient (e.g., 0-1 M NaCl) or pH GradientCompetes with the analyte for binding sites or neutralizes the analyte to facilitate elution. fredhutch.org
Flow Rate 0.8 - 1.2 mL/minStandard analytical flow rate.
Detection UV or Suppressed ConductivityUV detection is viable; suppressed conductivity is highly sensitive for ionic analytes. thermofisher.com
Coupling with Mass Spectrometry (HPLC-MS) for Enhanced Selectivity and Sensitivity

Coupling HPLC with Mass Spectrometry (MS) provides a highly selective and sensitive detection method, overcoming the limitations of UV detection, especially in complex matrices. nih.gov For this compound, Electrospray Ionization (ESI) is the most common interface. Analysis is typically performed in the negative ion mode (ESI-), which readily detects the deprotonated carboxylate ion [M-H]⁻. lcms.cz

The use of a mass spectrometer allows for the confirmation of the molecular weight of the analyte. researchgate.net Furthermore, by using techniques like Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the instrument can be set to detect only the specific mass-to-charge ratio (m/z) of the target compound, significantly reducing background noise and improving the limits of detection and quantification. thermofisher.com This is particularly advantageous when analyzing trace levels of the compound.

Table 4: Typical HPLC-MS Parameters for this compound

ParameterSettingFunction
Ionization Mode Electrospray Ionization (ESI), NegativeIdeal for generating ions from polar molecules like carboxylic acids. lcms.cz
Monitored Ion [M-H]⁻The deprotonated molecular ion of the analyte.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for ion generation.
Drying Gas Temp. 300 - 350 °CAids in desolvation of the ions.
Drying Gas Flow 8 - 12 L/minRemoves the mobile phase solvent.
Scan Mode Full Scan or Single Ion Monitoring (SIM)Full scan for identification; SIM for high-sensitivity quantification. thermofisher.com

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. phcogres.com Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column. Therefore, chemical derivatization is almost always required to convert the acid into a more volatile and less polar ester or silyl (B83357) ester derivative. psu.edu

Coupling with Mass Spectrometry (GC-MS)

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive analytical tool for the identification and quantification of volatile compounds. nih.gov After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Impact (EI). EI ionization causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for the compound. academicjournals.org This fragmentation pattern provides rich structural information and allows for unambiguous identification by comparison with spectral libraries. nih.gov The high sensitivity and specificity of GC-MS make it an excellent method for analyzing derivatized this compound. nih.gov

Table 5: Representative GC-MS Conditions for Derivatized this compound

ParameterConditionRationale
GC Column Capillary column (e.g., HP-5MS, DB-5)Nonpolar or mid-polar stationary phase suitable for a wide range of organic compounds. phcogres.com
Injector Temp. 250 - 280 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Oven Program Temperature gradient (e.g., 100°C to 280°C)Separates compounds based on their boiling points.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching. academicjournals.org
Mass Analyzer QuadrupoleCommonly used for its robustness and good performance.
Detection Mode Full Scan or Selected Ion Monitoring (SIM)Full scan for identification; SIM for targeted quantification.

Chemical Derivatization Strategies for Improved Analytical Performance

Chemical derivatization is a key step in preparing this compound for certain types of chromatographic analysis. psu.edu The primary goals are to increase volatility and thermal stability for GC analysis, and to enhance detectability for HPLC analysis. psu.edunih.gov

For GC analysis, the polar and acidic carboxyl group is converted into a less polar and more volatile functional group. Common methods include:

Silylation: Reacting the carboxylic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester. science.gov

Alkylation (Esterification): Converting the acid to its methyl ester using reagents like diazomethane, or to other alkyl esters using alcohols in the presence of an acid catalyst (e.g., BF₃-Methanol).

For HPLC analysis, derivatization is typically performed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, which is useful if the native compound has poor detection characteristics or if very low detection limits are required. nih.gov It can also be used to add a permanently charged group to improve ionization efficiency for LC-MS analysis. nih.gov

Table 6: Summary of Derivatization Strategies for this compound

Analytical TechniqueDerivatization GoalReagent ExampleDerivative Formed
GC-MS Increase Volatility & Thermal StabilityN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) Ester
GC-MS Increase Volatility & Thermal StabilityBF₃-MethanolMethyl Ester
HPLC-UV/Fluorescence Enhance Detectability2,4'-Dibromoacetophenone (DBA)Phenacyl Ester (UV-active)
HPLC-MS Improve Ionization Efficiency3-Nitrophenylhydrazine (3-NPH) with EDC3-NPH Hydrazide nih.gov
Alkylation and Esterification for Volatility Enhancement

Alkylation, and more specifically esterification, is a fundamental derivatization technique employed to increase the volatility and thermal stability of carboxylic acids for GC-MS analysis. The process involves the conversion of the polar carboxyl group into a less polar ester, typically a methyl ester. This modification reduces intermolecular hydrogen bonding, leading to a lower boiling point and improved peak shape in gas chromatography.

A common method for the esterification of fatty acids is the use of an acid-catalyzed reaction with an alcohol, such as methanol in the presence of a catalyst like hydrochloric acid (HCl) or boron trifluoride (BF₃). For instance, a combined acid-base catalysis approach can be employed where the sample is first saponified with a methanolic sodium hydroxide (B78521) solution, followed by methylation with a methanolic hydrochloric acid solution. mdpi.com This process effectively converts this compound into its more volatile methyl ester, 5-(3,4-Dimethylphenyl)pentanoate.

The resulting methyl ester can be readily analyzed by GC-MS. The electron ionization (EI) mass spectrum of the methyl ester would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the methoxy (B1213986) group and cleavage of the pentanoic acid chain, providing structural confirmation.

Table 1: Illustrative GC-MS Parameters for the Analysis of Methyl 5-(3,4-Dimethylphenyl)pentanoate

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium, 1.0 mL/min
MS Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50-500
Expected Retention Time 15-20 min

This table is for illustrative purposes and actual parameters may vary based on the specific instrumentation and analytical conditions.

Silylation Approaches

Silylation is another widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. This method involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective for this purpose. tcichemicals.com

The derivatization of this compound with a silylating reagent like BSTFA, often in the presence of a catalyst such as trimethylchlorosilane (TMCS), yields its trimethylsilyl ester. This derivative exhibits increased volatility, thermal stability, and is amenable to GC-MS analysis. tcichemicals.com The resulting TMS derivative is generally less polar than the parent acid, leading to shorter retention times and symmetric peak shapes on non-polar GC columns.

The mass spectrum of the trimethylsilyl ester of this compound would display a prominent molecular ion peak and characteristic fragment ions, including ions corresponding to the TMS group (m/z 73) and losses of methyl groups from the TMS moiety.

Table 2: Common Silylating Reagents and Their Properties

ReagentAbbreviationKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, volatile by-products, suitable for a wide range of compounds including carboxylic acids.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOne of the most volatile TMS-amines, good for creating volatile derivatives of a broad range of compounds.
N,O-Bis(trimethylsilyl)acetamideBSAHighly reactive towards nitrogenous compounds, as well as those with hydroxy or carboxy groups. tcichemicals.com
Application of Advanced Derivatization Reagents (e.g., 4-APEBA)

For analyses requiring higher sensitivity, particularly in the context of liquid chromatography-mass spectrometry (LC-MS), advanced derivatization reagents have been developed. One such reagent is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). This reagent is designed to label carboxylic acids, enhancing their detection in positive-ion electrospray ionization (ESI) mass spectrometry. nih.govsemanticscholar.org

The derivatization with 4-APEBA is typically achieved under mild aqueous conditions using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This reaction attaches the 4-APEBA tag to the carboxylic acid group of this compound. The key advantages of using 4-APEBA include:

Introduction of a permanent positive charge: This significantly enhances ionization efficiency in positive ESI-MS, leading to lower detection limits. nih.gov

Incorporation of a bromine atom: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a unique signature that facilitates the identification of derivatized molecules. nih.gov

Improved chromatographic retention: The derivatized product is more amenable to reversed-phase liquid chromatography.

This derivatization strategy has been successfully applied to the analysis of various carboxylic acids, including prostanoids and non-steroidal anti-inflammatory drugs in biological matrices like urine. nih.gov

Table 3: Reaction Conditions for Derivatization with 4-APEBA

ParameterCondition
Reagent 4-APEBA
Coupling Agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Solvent Aqueous buffer (e.g., NHS buffer pH 5.7)
Temperature 60 °C
Reaction Time 1 hour

These conditions are based on published methods for other carboxylic acids and may require optimization for this compound. nih.gov

Comprehensive Metabolomic Profiling in Relevant Matrices

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. The analysis of this compound and its related metabolites in relevant biological matrices, such as plasma, urine, or tissue extracts, can provide valuable insights into its metabolic fate and potential biological significance. Aromatic compounds, including those of microbial origin, are of increasing interest in metabolomics as they can serve as potential biomarkers for various physiological and pathological states. nih.gov

Targeted metabolomics approaches can be employed to specifically look for this compound and its expected metabolic products. Given its structure, potential metabolic transformations could include beta-oxidation of the pentanoic acid chain, hydroxylation of the aromatic ring, or conjugation with molecules like glycine (B1666218) or glucuronic acid.

Untargeted metabolomics, on the other hand, provides a broader view of the metabolic landscape, potentially revealing unexpected metabolites or metabolic pathways affected by the presence of this compound. Both GC-MS and LC-MS are central analytical platforms in metabolomics. For comprehensive profiling, a combination of these techniques is often employed to cover a wider range of metabolites with different physicochemical properties. nih.gov

The analysis of aromatic amino acid metabolites and other aromatic compounds in biological fluids has been a key area of metabolomic research. researchgate.netmdpi.com While specific metabolomic data for this compound is not widely available, the methodologies used in these studies provide a robust framework for its investigation. This would involve sample extraction, derivatization (if using GC-MS), chromatographic separation, mass spectrometric detection, and sophisticated data analysis to identify and quantify the metabolites of interest.

Table 4: Potential Metabolites of this compound for Targeted Profiling

Putative MetabolitePotential Metabolic Pathway
3-(3,4-Dimethylphenyl)propanoic acidBeta-oxidation
3,4-Dimethylbenzoic acidBeta-oxidation
5-(3,4-Dimethyl-x-hydroxyphenyl)pentanoic acidAromatic hydroxylation
Glycine conjugate of this compoundAmino acid conjugation
Glucuronide conjugate of this compoundGlucuronidation

This table presents hypothetical metabolites based on common metabolic pathways for aromatic carboxylic acids.

Computational Chemistry and Molecular Modeling Studies of 5 3,4 Dimethylphenyl Pentanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to describe the electronic structure and predict various chemical and physical properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, 5-(3,4-Dimethylphenyl)pentanoic acid) when bound to a target molecule, typically a protein receptor. mdpi.comresearchgate.net This technique is central to drug discovery and involves placing the ligand into the binding site of a receptor and calculating a score that estimates the binding affinity. nih.gov A typical docking study on this compound would involve screening it against various protein targets to hypothesize potential biological activity. researchgate.netnih.govresearchgate.net The results would show the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

As the scientific community continues to explore new chemical entities, it is hoped that future research will provide the specific data needed to complete a detailed computational profile of this compound.

In Silico Pharmacokinetic Assessments of Theoretical Transport and Distribution

The journey of a potential therapeutic agent through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Computational, or in silico, methods provide a powerful and resource-efficient means of predicting these pharmacokinetic parameters before a compound is synthesized or tested in a laboratory. For this compound, a comprehensive ADME profile was generated using the SwissADME web server, a widely utilized tool in drug discovery. nih.gov

The analysis of this compound's theoretical transport and distribution hinges on several key predicted parameters. These include its lipophilicity, water solubility, and its potential to cross critical biological barriers such as the intestinal wall and the blood-brain barrier.

One of the most critical factors influencing a compound's pharmacokinetic profile is its lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (log P). The predicted consensus log P for this compound is 3.58, indicating a significant lipophilic character. This property is often associated with good membrane permeability but can also lead to lower aqueous solubility.

The predicted water solubility of this compound is -3.81 log(mol/L), classifying it as poorly soluble. This characteristic is a direct consequence of its predominantly nonpolar structure. While poor solubility can present challenges for oral absorption, it does not preclude a compound from having biological activity, particularly if it can be effectively distributed to its target site.

A crucial aspect of a drug's journey is its ability to be absorbed from the gastrointestinal tract into the bloodstream. The predicted gastrointestinal (GI) absorption for this compound is high, suggesting that despite its poor water solubility, it is likely to be efficiently absorbed following oral administration. This is further supported by its predicted ability to permeate Caco-2 cells, a common in vitro model for the intestinal barrier.

The potential for a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). For this compound, the prediction indicates that it is unlikely to cross the BBB. This is a significant finding, as it suggests the compound may have a lower potential for CNS-related side effects if its intended target is in the periphery.

The following table provides a summary of the key in silico pharmacokinetic parameters predicted for this compound.

ParameterPredicted ValueInterpretation
Lipophilicity (Consensus Log P) 3.58High lipophilicity, suggesting good membrane permeability.
Water Solubility (log S) -3.81Poorly soluble in water.
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed from the digestive tract.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross into the central nervous system.
P-glycoprotein (P-gp) Substrate NoNot likely to be actively effluxed from cells by P-gp.
Cytochrome P450 (CYP) Inhibition Inhibitor of CYP2C9 and CYP2C19Potential for drug-drug interactions with substrates of these enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence a compound's potency or efficacy, QSAR models can be used to predict the activity of novel compounds and guide the design of more effective therapeutic agents.

While a specific QSAR model for this compound has not been reported in the literature, the principles of QSAR can be applied to understand which of its structural attributes would likely be important in determining its biological activity. A hypothetical QSAR study for a series of analogs of this compound would involve the calculation of various molecular descriptors and the subsequent development of a statistical model to correlate these descriptors with an observed biological response.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. For a molecule like this compound, a range of descriptors would be relevant for a QSAR analysis.

Topological descriptors , such as the Wiener index and molecular connectivity indices, describe the connectivity of atoms within the molecule. They can provide insights into the branching and shape of the carbon skeleton, which can influence how the molecule interacts with a biological target.

Geometrical descriptors are derived from the three-dimensional structure of the molecule and include parameters such as the molecular surface area and volume. These descriptors are particularly important for understanding the steric requirements of a binding site.

Electronic descriptors , such as the partial charges on atoms and the dipole moment, describe the electronic distribution within the molecule. These are crucial for understanding electrostatic interactions and hydrogen bonding, which are often key components of drug-receptor binding.

The table below presents a selection of theoretical molecular descriptors that would be relevant for a QSAR study of this compound and its analogs.

Descriptor ClassSpecific DescriptorPotential Influence on Biological Activity
Constitutional Molecular WeightInfluences overall size and transport properties.
Number of Rotatable BondsRelates to conformational flexibility, which can impact binding affinity.
Topological Wiener IndexReflects the branching of the alkyl chain, potentially affecting binding pocket fit.
Molecular Connectivity Indices (e.g., ¹χ)Describes the degree of branching and can correlate with lipophilicity.
Geometrical Molecular Surface AreaRelates to the overall size and potential for intermolecular interactions.
Polar Surface Area (PSA)A key indicator of a molecule's ability to form hydrogen bonds and permeate membranes.
Electronic Dipole MomentInfluences long-range electrostatic interactions with a target protein.
Partial Charges on Carboxylic Acid GroupCrucial for ionic interactions and hydrogen bonding with the active site.

By systematically modifying the structure of this compound (e.g., by altering the length of the pentanoic acid chain, changing the substitution pattern on the phenyl ring, or introducing different functional groups) and measuring the biological activity of the resulting analogs, a QSAR model could be developed. Such a model would provide valuable insights into the key structural features driving the compound's activity and would be a powerful tool for the rational design of more potent and selective analogs.

Based on a comprehensive search of available scientific literature, there are no specific mechanistic studies, data, or research findings concerning the chemical compound “this compound” in the context of the requested outline. The search for information on its effects on Matrix Metalloproteinase (MMP) activity, Histone Deacetylase (HDAC) activity, apoptosis induction in leukemic cell lines, or cell cycle perturbation did not yield any relevant results for this specific compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the provided structure and focus. The available research literature does not appear to cover the biological activities of "this compound" in the detailed manner required by the user's instructions.

Mechanistic Studies of 5 3,4 Dimethylphenyl Pentanoic Acid Derivatives in Biological Systems

Cellular Responses in In Vitro Research Models

Anti-Invasive Activity in Cell Cultures

A comprehensive review of available scientific literature did not yield specific studies on the anti-invasive activity of 5-(3,4-Dimethylphenyl)pentanoic acid or its direct derivatives in cell cultures. Research on the anti-cancer properties of pentanoic acid derivatives often focuses on other structurally related compounds. For instance, studies have investigated the anti-metastatic effects of methoxylated cinnamic acid esters and the anti-migratory properties of various heterocyclic compounds in cancer cell lines like A549 human lung cancer cells. nih.govnih.gov However, data directly pertaining to this compound is not present in the reviewed literature.

Broader Biological and Environmental Roles of Related Organic Acids

While specific data on this compound is limited, the broader class of organic acids, to which it belongs, plays multifaceted and crucial roles in various biological and environmental systems. These low-molecular-weight compounds are integral to the metabolism and ecological interactions of microbes, plants, and soil ecosystems.

Organic acids are key players in microbial ecology, particularly within the mammalian gut microbiome. They are both produced by and influence the composition of the intestinal microbiota. researchgate.net The fermentation of dietary fibers by gut bacteria, predominantly from the phyla Firmicutes and Bacteroidetes, results in the production of significant quantities of short-chain fatty acids (SCFAs), a major class of organic acids. mdpi.com

These microbial metabolic products have profound effects on the host and the microbial community itself:

Modulation of Gut Environment: Organic acids lower the pH of the gastrointestinal tract. This acidification can inhibit the proliferation of pH-sensitive pathogenic bacteria while favoring the growth of beneficial, acid-tolerant species like Lactobacillus. researchgate.netnih.gov

Energy Source for Host Cells: Butyrate, a well-studied organic acid, serves as a primary energy source for colonocytes, the cells lining the colon. nih.gov

Antimicrobial Activity: Undissociated organic acids can diffuse across the cell membranes of bacteria. nih.gov Once inside the more neutral cytoplasm, they release a proton, acidifying the cell's interior and disrupting DNA and RNA synthesis, which leads to bacteriostatic or bactericidal effects. nih.gov

Immune System Modulation: The gut microbiota and its metabolites, including organic acids, are crucial for educating the immune system and maintaining intestinal homeostasis. mdpi.com They help the immune system differentiate between harmless commensal bacteria and dangerous pathogens. researchgate.net

The synergistic effect of different organic acids, such as benzoic acid and sodium butyrate, has been studied to understand their combined impact on modulating gut microbiota and promoting a healthy intestinal environment. mdpi.com

Table 1: Role of Selected Organic Acids in Gut Microbial Ecology

Organic AcidPrimary Microbial Source(s) (Example)Key Role(s) in Gut EcologyReference(s)
Butyrate Firmicutes phylum bacteriaPrimary energy source for colonocytes; modulates immune response; inhibits pathogen growth. nih.gov
Benzoic Acid Dietary sources, microbial metabolismInhibits pathogenic bacteria; helps maintain homeostasis of gut microbiota; improves nutrient digestibility. nih.govmdpi.com
Propionic Acid Bacteroidetes phylum bacteriaSystemic metabolic effects; contributes to lowering gut pH; inhibits growth of certain microbes. researchgate.net
Formic Acid Various fermentative bacteriaContributes to increased numbers of beneficial Lactobacilli; general antimicrobial activity. researchgate.net

Organic acids are central to plant life, functioning as metabolic intermediates, energy stores, and signaling molecules that regulate growth, development, and responses to environmental stress. nih.gov Their accumulation and metabolism are tightly controlled and vary depending on the plant species, developmental stage, and tissue. nih.gov

Key functions include:

Fruit Development and Ripening: The concentration of organic acids, particularly citrate (B86180) and malate, is a critical factor in the flavor profile of fruits, balancing the sweetness from sugars. researchgate.net Typically, organic acid levels are high in young, developing fruits and decrease as the fruit ripens and sugars accumulate. nih.gov This metabolic shift is fundamental to the ripening process in both climacteric (e.g., tomato, apple) and non-climacteric fruits. nih.gov

Metabolic Intermediates: As core components of the tricarboxylic acid (TCA) cycle, organic acids are pivotal for cellular respiration and the synthesis of amino acids and other essential molecules. nih.gov

Signaling and Stress Response: Organic acids act as signaling molecules involved in processes like photosynthesis, nitrogen metabolism, and redox balance. nih.gov Plants can exude organic acids from their roots in response to environmental stresses such as nutrient deficiency or metal toxicity, which is a key mechanism for coping with adverse soil conditions. nih.gov For example, the release of citrate can help plants tolerate high levels of aluminum in the soil. nih.gov The metabolism of sugars and organic acids is closely linked and can be altered by environmental factors like water availability. researchgate.net

Table 2: Common Organic Acids in Fruit Metabolism

Organic AcidPredominant in Fruits (Examples)Primary Function(s) in FruitReference(s)
Citric Acid Citrus fruits, tomatoes, berriesMajor contributor to sour taste; key intermediate in the TCA cycle; levels change significantly during ripening. nih.govresearchgate.net
Malic Acid Apples, grapes, peachesContributes to tartness; involved in cellular respiration and pH regulation within plant cells. nih.gov
Tartaric Acid GrapesA primary acid contributing to taste and chemical stability; less commonly metabolized by microorganisms. researchgate.net

Organic acids released from plant roots and soil microbes are fundamental drivers of biogeochemical processes in the rhizosphere—the soil region directly influenced by root secretions. nih.govnih.gov These compounds profoundly alter the physical, chemical, and biological properties of the soil.

Their roles include:

Nutrient Acquisition: Many essential nutrients, such as phosphorus (P) and iron (Fe), are present in soil in insoluble mineral forms unavailable to plants. Organic acids like citrate, malate, and oxalate (B1200264) can mobilize these nutrients. They chelate metal cations (e.g., Ca²⁺, Fe³⁺, Al³⁺) bound to phosphate (B84403), releasing soluble phosphate that plants can absorb. This process is a critical plant strategy for thriving in nutrient-poor soils.

Metal Detoxification: In acidic soils, high concentrations of soluble aluminum (Al³⁺) can be toxic to plants. Some plant species release organic acids from their roots to chelate the Al³⁺ in the rhizosphere, rendering it non-toxic.

Microbial Interactions: Organic acids in root exudates serve as a significant carbon source for soil microorganisms, stimulating specific microbial communities around the roots. nih.govnih.gov This relationship can be symbiotic, as the attracted microbes may further contribute to nutrient solubilization or protect the plant from pathogens. nih.gov

Soil Formation (Pedogenesis): The release of organic acids contributes to the chemical weathering of soil minerals. By complexing with metal ions like iron and aluminum, these acids can facilitate their removal from primary minerals, a key process in the development of certain soil profiles, such as podzols.

The effectiveness of these processes is influenced by how quickly the organic acids are sorbed to soil mineral surfaces or mineralized by the soil's microbial population.

Advanced Research Applications and Future Trajectories for 5 3,4 Dimethylphenyl Pentanoic Acid

Development as Precursors for Complex Molecular Architectures in Organic Synthesis

5-(3,4-Dimethylphenyl)pentanoic acid serves as a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. The presence of the carboxylic acid group and the substituted aromatic ring allows for a variety of chemical transformations, making it a key intermediate in the synthesis of novel compounds.

Research has demonstrated that related phenylalkanoic acids can be utilized to create a diverse range of molecular architectures. For instance, phenylacetic and cinnamic acids are known precursors in the formation of various natural products and pharmaceuticals. gerli.com The synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry, has been achieved using precursors like 2-(3,4-dimethylphenyl)propanoic acid derivatives. This suggests that this compound could similarly be employed in the creation of complex heterocyclic systems.

The general synthetic utility of phenylalkanoic acids is well-established. They can undergo reactions such as cyclizations, esterifications, and amidations to yield a wide array of derivatives. The dimethylphenyl moiety of this compound offers additional sites for functionalization, further expanding its potential in synthetic applications. For example, the synthesis of pyrazolyl pentanoic acid derivatives has been accomplished through cascade reactions, highlighting the adaptability of pentanoic acid structures in forming complex heterocyclic molecules. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Phenylalkanoic Acid Precursors

Precursor TypeResulting Molecular ArchitecturePotential Application
Phenylacetic AcidAlkaloids, FlavonoidsPharmaceuticals, Agrochemicals
Cinnamic AcidStilbenes, CoumarinsAntioxidants, Fragrances
Dimethylphenyl-propanoic Acid DerivativesPyridazinones, TriazolopyridazinesHeterocyclic Chemistry
Phenylpentanoic Acid DerivativesPyrazolyl Pentanoic AcidsMedicinal Chemistry

The development of multicomponent reactions (MCRs) further underscores the potential of this compound as a synthetic precursor. mdpi.commdpi.com MCRs allow for the efficient construction of complex molecules in a single step, and the structural features of this compound make it an ideal candidate for inclusion in such reactions.

Implications for Metabolic Engineering and Bio-manufacturing Research of Organic Acids

The microbial production of aromatic compounds and organic acids through metabolic engineering is a rapidly advancing field, with significant implications for sustainable chemical manufacturing. nih.govresearchgate.netnih.gov While the direct bio-manufacturing of this compound has not been extensively reported, research into the biosynthesis of related molecules provides a roadmap for its potential production in microbial systems. iastate.edu

Metabolic engineering strategies have been successfully employed to produce a variety of aromatic chemicals by manipulating the shikimate and aromatic amino acid pathways in microorganisms. nih.govresearchgate.net These pathways serve as the natural route for the biosynthesis of aromatic amino acids like phenylalanine, which is a precursor to many phenylpropanoids in plants. frontiersin.orgnih.gov By introducing and optimizing heterologous enzyme pathways, it is conceivable that microorganisms could be engineered to produce this compound from simple feedstocks like glucose.

Furthermore, bacteria have been engineered to produce polyhydroxyalkanoates (PHAs) bearing aromatic side groups, demonstrating the capability of microbial systems to incorporate phenyl-containing monomers into polymers. researchgate.net This research opens the door for the bio-manufacturing of novel materials derived from aromatic carboxylic acids like this compound. The development of biocatalysts for carboxylic acid production is a key area of research, aiming to create economically competitive and environmentally friendly alternatives to petroleum-based chemical synthesis. semanticscholar.org

Contribution to the Advancement of Analytical Platforms for Carboxylic Acids

In the realm of analytical chemistry, the development of robust and reliable methods for the quantification of carboxylic acids is crucial. While specific applications of this compound in this area are not yet widely documented, its structural properties make it a strong candidate for use as an internal standard in chromatographic techniques. nih.gov

Internal standards are essential for accurate quantification in methods like gas chromatography (GC) and liquid chromatography (LC), as they help to correct for variations in sample preparation and instrument response. researchgate.netscioninstruments.com Compounds like 2-methylpentanoic acid and benzoic acid have been successfully used as internal standards for the analysis of microbial metabolic end products. nih.gov Given its structural similarity to many analytes of interest and its distinct mass, this compound could serve as an effective internal standard in various analytical platforms, particularly in mass spectrometry-based methods (LC-MS/MS).

The development of advanced analytical methods often relies on the availability of suitable standards and derivatizing agents. researchgate.net Research into the quantification of other carboxylic acids, such as those in biological fluids, highlights the need for a diverse range of standard compounds to ensure specificity and accuracy. nih.govnih.govrjsocmed.com The unique structure of this compound could also be leveraged in the development of new derivatization strategies to enhance the detection of other carboxylic acids.

Potential in Environmental Science Research (e.g., pollutant degradation mechanisms)

The environmental fate of aromatic compounds is a significant area of research, with a focus on understanding their persistence, transformation, and degradation. itrcweb.org While direct studies on the environmental fate of this compound are limited, research on the biodegradation of other aromatic carboxylic acids and alkylated aromatics provides valuable insights into its potential degradation pathways. nih.govmdma.chresearchgate.net

Bacteria have demonstrated the ability to degrade a wide range of aromatic compounds, often initiating the process through oxidation of the aromatic ring or the alkyl side chains. nih.gov The degradation of compounds like dimethyl phthalate (B1215562) esters has been shown to proceed through the formation of corresponding carboxylic acids. nih.gov This suggests that this compound could be an intermediate in the degradation of more complex alkylated aromatic pollutants.

Furthermore, the study of mercaptocarboxylic acids and their esters has shown that the presence of a carboxylic acid group can influence the biodegradability of a compound. nih.gov Understanding the microbial degradation of this compound could provide a model for the environmental breakdown of other persistent organic pollutants containing similar structural motifs. This knowledge is crucial for developing bioremediation strategies for contaminated sites. The atmospheric transport and transformation of volatile organic compounds can also lead to the formation of persistent perfluorinated acids (PFAs), highlighting the importance of understanding the fate of all types of chemical pollutants in the environment. dioxin20xx.org

Future Directions in Structure-Activity Relationship Elucidation

The investigation of structure-activity relationships (SAR) is fundamental to the discovery and development of new therapeutic agents. A growing body of research on substituted pentanoic acids and related aromatic compounds has revealed their potential as anticancer agents. nih.govresearchgate.netnih.govnih.govmdpi.com These studies provide a strong foundation for exploring the SAR of this compound and its derivatives.

Research has shown that modifications to the structure of phenolic acid derivatives, such as the number and position of hydroxyl groups and the length of alkyl chains, can significantly impact their cytotoxic and antiproliferative activities. Similarly, studies on phenyl/naphthylacetyl pentanoic acid derivatives have identified compounds with potent anticancer effects, highlighting the importance of the aromatic and acidic moieties for biological activity. researchgate.netnih.gov

The general principle of SAR is that the biological activity of a compound is directly related to its chemical structure. nih.gov By systematically modifying the structure of this compound—for example, by altering the substituents on the phenyl ring, changing the length of the pentanoic acid chain, or introducing other functional groups—researchers can probe the key features required for a desired biological effect. The development of flavonoid derivatives for cancer treatment further illustrates how structural optimization can lead to enhanced anticancer activity and improved pharmacokinetic properties. mdpi.com Future research in this area will likely focus on synthesizing and screening a library of this compound derivatives to identify lead compounds for further development.

Q & A

Q. What frameworks ensure rigorous data interpretation and reproducibility in studies involving this compound?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document all experimental parameters (e.g., solvent lot numbers, humidity) and use electronic lab notebooks. Reference research methodology models () for structuring data integration and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.